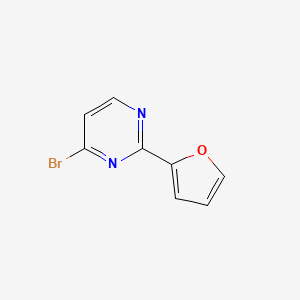
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Overview
Description
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 . It is used in the preparation of new chiral phosphine-aminophosphine ligands .
Molecular Structure Analysis
The InChI code for 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is 1S/C11H15N.ClH/c1-11(12)8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7H,4,6,8,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
®-1,2,3,4-Tetrahydro-1-naphthylamine, a similar compound, is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . This suggests that 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride might also participate in similar reactions.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 194-195°C . It is stored at room temperature .Scientific Research Applications
Neuroprotective, Antiaddictive, and Antidepressant Applications
- A review on the pharmacology of an endogenous amine similar to 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, specifically 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), highlights its neuroprotective, antiaddictive, and antidepressant properties. 1MeTIQ, present in the mammalian brain, exhibits potential in treating neurodegenerative diseases through mechanisms such as MAO inhibition, free radical scavenging, and glutamatergic system antagonism. Its antidepressant and antiaddictive effects have been demonstrated in animal models, suggesting a considerable potential for therapeutic applications (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Therapeutic Applications in Cancer and CNS Disorders
- Tetrahydroisoquinoline derivatives, including 1-methyl-1,2,3,4-tetrahydroisoquinoline, have been recognized for their therapeutic potential in treating cancer and central nervous system (CNS) disorders. These compounds are considered "privileged scaffolds" in drug discovery, with notable success in anticancer drug development, such as the FDA approval of trabectedin for treating soft tissue sarcomas. Their versatility also extends to potential treatments for infectious diseases and various therapeutic activities due to their unique mechanisms of action (Singh & Shah, 2017).
Impact on Environmental and Human Health
- The presence of amines, including compounds similar to 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, in the environment raises concerns about their potential impact on human health. Research has compiled data on the concentrations, sources, fate, and toxicity of amines and related compounds in surface waters. While current environmental concentrations of amines are not likely to pose a toxicological concern, their role as precursors in the formation of nitrosamines and nitramines may risk contamination of drinking water supplies, warranting further investigation into their prevalence and toxicity (Poste, Grung, & Wright, 2014).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-naphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(12)8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7H,4,6,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXVYEWDDGRQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)
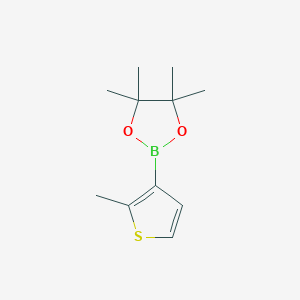


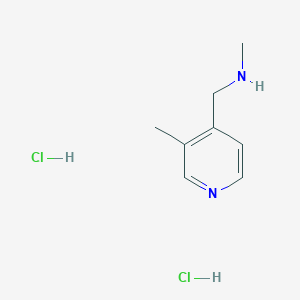
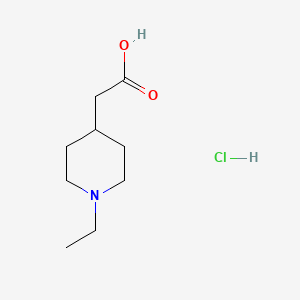

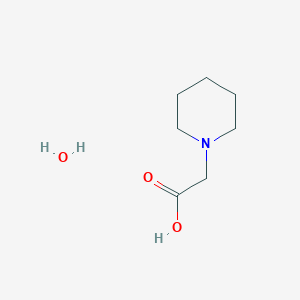

![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)
